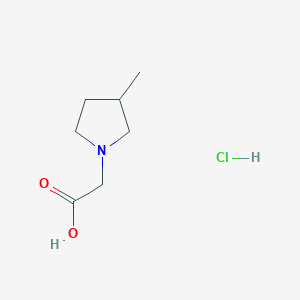
2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride
Übersicht
Beschreibung
“2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1803589-83-4 . It has a molecular weight of 179.65 .
Molecular Structure Analysis
The InChI code for “2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride” is provided , which can be used to generate its molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride” include a molecular weight of 179.65 . More detailed properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Pyrrolidine is a five-membered ring compound that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Here are some applications of pyrrolidine and its derivatives:
-
Drug Discovery
- Pyrrolidine is used as a scaffold for creating biologically active compounds .
- The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used to create bioactive molecules with target selectivity .
- The methods of application involve the synthesis of these compounds using various reaction conditions .
- The outcomes have been the creation of a variety of compounds with potential therapeutic applications .
-
Anti-Inflammatory Drugs
- Pyrimidines, which can be synthesized from pyrrolidine, have been found to have anti-inflammatory effects .
- The methods of application involve the synthesis of pyrimidine derivatives and testing their anti-inflammatory effects .
- The outcomes have been the discovery of numerous pyrimidines that exhibit potent anti-inflammatory effects .
Eigenschaften
IUPAC Name |
2-(3-methylpyrrolidin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6-2-3-8(4-6)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEYKMPRRKFERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B1435487.png)
![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B1435489.png)
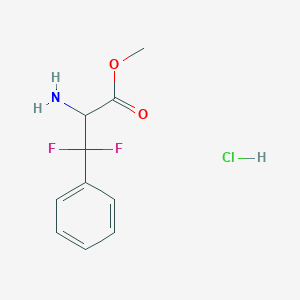
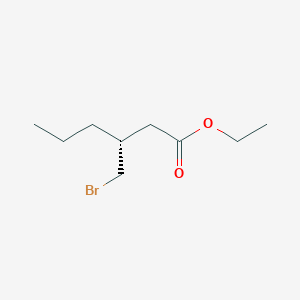
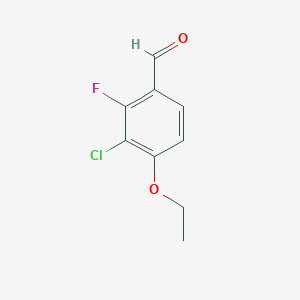
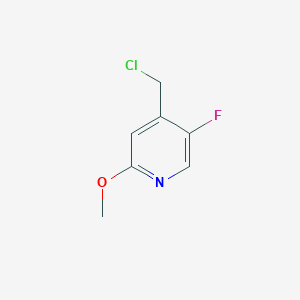
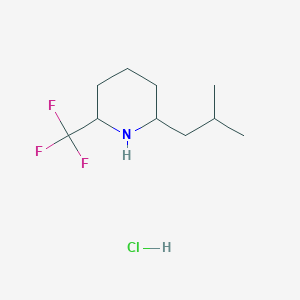
![(2R)-3-[(1-Amino-1-carboxypropan-2-yl)disulfanyl]-2-(dimethylamino)-2,3-dimethylbutanoic acid](/img/structure/B1435498.png)
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride](/img/structure/B1435501.png)
![1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1435503.png)
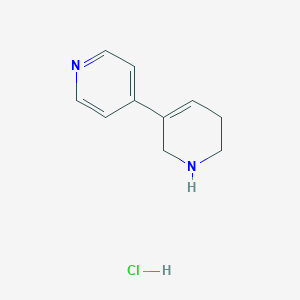
![4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435508.png)
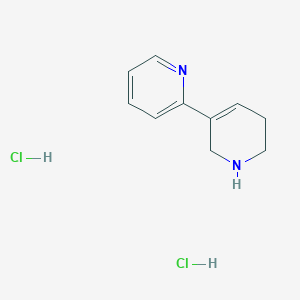
![8-Oxa-4-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435510.png)